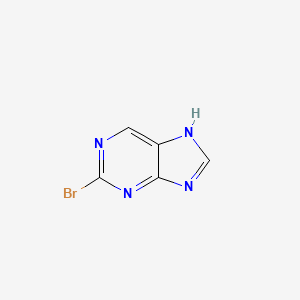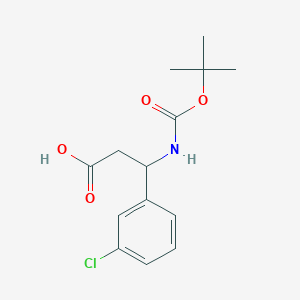
2-bromo-7H-purine
説明
2-bromo-7H-purine (2-Br-7H-Pur) is a purine molecule that has been widely studied in the scientific community due to its unique properties and potential applications. It is a heterocyclic compound containing a five-membered ring with one nitrogen atom and four carbon atoms. It is a versatile molecule that has been used in various areas of research, including synthesis, biochemistry, and pharmacology.
科学的研究の応用
Synthesis and Biological Properties
- Synthesis of Derivatives: Purine derivatives, including 2-bromo-7H-purine, are synthesized for their potential use as antimicrobial and antiviral agents. Methods have been developed for synthesizing these compounds, exploring their physical and chemical properties, and assessing their biological activity (Ivanchenko, 2018).
- Antimicrobial Activity: this compound derivatives have shown promising antimicrobial and antifungal activities, indicating potential applications in treating infections (Romanenko et al., 2016).
Chemical Properties and Applications
- Purine Nucleobases as Ligands: Purine nucleobases, including this compound, are studied for their ability to form coordinative bonds with metal ions. This has implications in the field of inorganic chemistry and material science (Brackemeyer et al., 2014).
- Mutagenic Effect in Phage T4: Studies on the mutagenic effects of purine analogues, such as this compound, on T4 phages have been conducted. This research provides insights into genetic mutations and cellular processes (Freese, 1959).
Biological Studies
- Study of Electron Radicals: Investigations into electron gain and loss radicals stabilized on purine, including this compound, offer insights into DNA interactions and the effects of radiation (Kar & Bernhard, 1983).
- Nucleic Acid Replication: The incorporation of this compound derivatives into DNA replication processes in slow turnover cells has been studied, contributing to our understanding of cell proliferation (Neese et al., 2002).
Medicinal Chemistry
- Antitumor Potential: this compound derivatives have been designed and synthesized for evaluation as potential antitumor compounds. Studies include structure-activity relationships and biological assays to assess their efficacy (Salas et al., 2019).
Safety and Hazards
作用機序
Target of Action
2-Bromo-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The primary targets of purine derivatives are often associated with various cellular pathways necessary for the proper functioning of cells . .
Mode of Action
Purine derivatives are known to interact with their targets and cause changes at the molecular level . These changes can influence many cellular pathways, affecting the function and behavior of cells .
Biochemical Pathways
Purine derivatives, including this compound, are involved in numerous biochemical pathways. They play a crucial role in the de novo biosynthesis of purines, a process that is present in organisms in all three domains of life . This pathway involves the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5’-monophosphate (IMP) via several highly conserved steps .
Pharmacokinetics
A related compound, 6-bromo-7-[11c]methylpurine, has been synthesized for use as a radiotracer in positron emission tomography (pet) to measure multidrug resistance-associated protein 1 (mrp1) transport activity in different tissues .
Result of Action
When these molecules present a homeostatic imbalance, the stability and survival of the cellular systems can become compromised .
生化学分析
Biochemical Properties
2-bromo-7H-purine participates in various biochemical reactions, primarily due to its structural similarity to naturally occurring purines. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with nucleoside deoxyribosyltransferase-I, an enzyme found in Lactobacillus helveticus . This enzyme facilitates the transfer of deoxyribose from one nucleoside to another, and the presence of this compound can influence this process. Additionally, this compound can act as a substrate or inhibitor for various purine-related enzymes, affecting their activity and the overall biochemical pathways they regulate.
Cellular Effects
This compound has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, purine derivatives, including this compound, have been studied for their anticancer potential . They can induce apoptosis in cancer cells by increasing the levels of caspase 8 and 9 and overexpressing Bcl-2 protein levels. Additionally, this compound can arrest the cell cycle in specific phases, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit nucleoside deoxyribosyltransferase-I, affecting the transfer of deoxyribose between nucleosides . This inhibition can lead to alterations in nucleotide synthesis and DNA replication. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and effects on cellular functions. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular metabolism and function . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exhibit beneficial effects, such as anticancer activity and modulation of immune responses . At higher doses, this compound can become toxic and cause adverse effects, including organ damage and metabolic disturbances . Studies have identified threshold doses beyond which the compound’s toxicity significantly increases, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to purine metabolism. It can be incorporated into the de novo purine biosynthesis pathway, where it interacts with enzymes such as phosphoribosylaminoimidazolesuccinocarboxamide synthase and adenylosuccinate lyase . These interactions can affect the synthesis of purine nucleotides and the overall metabolic flux within cells. Additionally, this compound can influence the salvage pathways of purine metabolism, altering the levels of key metabolites and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, multidrug resistance-associated protein 1 (MRP1) is known to transport this compound across cellular membranes . This transport activity can affect the compound’s localization and accumulation within different tissues, influencing its biochemical effects. The distribution of this compound is also dependent on its interactions with binding proteins, which can modulate its bioavailability and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to various cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
2-bromo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUFPZIGOAEYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Br)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404113 | |
| Record name | 2-bromo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-15-6 | |
| Record name | 28128-15-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















